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molecular formula C14H14O3Te B8750648 Benzene, 1,1'-tellurinylbis(4-methoxy- CAS No. 57857-70-2

Benzene, 1,1'-tellurinylbis(4-methoxy-

Cat. No. B8750648
M. Wt: 357.9 g/mol
InChI Key: UVDGYXYOEDJRFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04370497

Procedure details

Phenylhydrazine (121 mg, 1.12 mmol) was reacted with bis-(p-methoxyphenyl)-telluroxide for 0.2 h. to yield benzene (53%), p.l.c. (benzene-petroleum ether 2.8) afforded bis-(p-methoxyphenyl)-telluride (262 mg, 68%) and phenyl-p-methoxyphenyl-telluride (101 mg, 29%) m.p. 59°-62°. The latter on recrystallisation from methanol gave white needles, m.p. 61°-62° (lit., 60.5-61.5), δ(CDCl3) 7.63 (d, J 8 Hz), 7.72-7.00 (m), 6.70 (d, j 8 Hz) combined integral 9H and 3.73 (3H, S), m/e 314(+), 184(100%) 169, 141 and 77 (Found: C, 50.03; H, 3.86 Calc. for C13H12O Te: C, 50.07; H, 3.88%).
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(NN)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([Te:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=O)=[CH:13][CH:12]=1>C1C=CC=CC=1>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([Te:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:24][CH:23]=1.[C:1]1([C:15]2[CH:16]=[C:11]([O:10][CH3:9])[CH:12]=[CH:13][C:14]=2[Te:17][C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][C:20]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
121 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)[Te]C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=C1)OC)[Te]C1=C(C=C(C=C1)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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